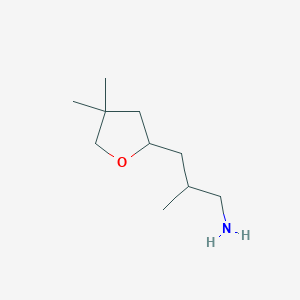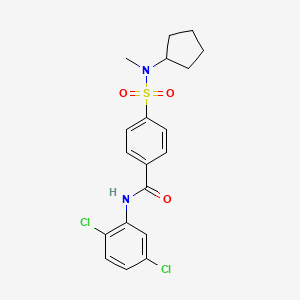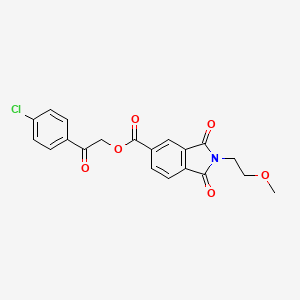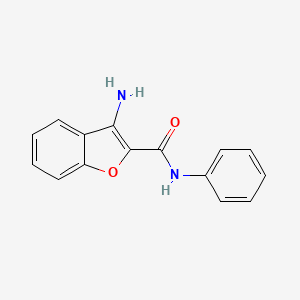
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine, also known as DMOMA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. DMOMA is a tertiary amine with a molecular formula of C9H19NO and a molecular weight of 157.26 g/mol.
作用機序
The mechanism of action of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is not fully understood, but it is believed to act as a Lewis base due to the presence of the tertiary amine group. 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been found to form stable complexes with metal ions such as copper, nickel, and palladium, which may play a role in its potential applications in catalysis and drug delivery.
Biochemical and Physiological Effects:
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-cytotoxic in various cell lines, suggesting that it may have potential as a drug delivery agent.
実験室実験の利点と制限
One advantage of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is its ease of synthesis from commercially available starting materials. It is also stable and non-toxic, making it a useful building block in the synthesis of biologically active compounds. One limitation of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is its limited solubility in water, which may make it difficult to use in certain applications.
将来の方向性
There are several future directions for research on 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine. One area of interest is its potential use as a drug delivery agent, particularly in cancer therapy. 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been found to form stable complexes with metal ions, which may enable targeted delivery of drugs to cancer cells. Another area of interest is its potential use as a chiral auxiliary in asymmetric synthesis, as it has been found to be effective in promoting enantioselective reactions. Further research is needed to fully understand the mechanism of action of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine and its potential applications in various fields.
Conclusion:
In conclusion, 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is a chemical compound that has potential applications in various fields, including catalysis, drug delivery, and asymmetric synthesis. Its ease of synthesis from commercially available starting materials, stability, and non-toxicity make it a useful building block in the synthesis of biologically active compounds. Further research is needed to fully understand the mechanism of action of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine and its potential applications in various fields.
合成法
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can be synthesized through a simple three-step process starting from commercially available starting materials. The first step involves the reaction of 2-methylpropan-1-ol with sodium hydride to form the corresponding alkoxide. The second step involves the reaction of the alkoxide with 2,2-dimethyloxirane to form 3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-ol. The final step involves the reaction of the alcohol with a tertiary amine such as diisopropylamine to form 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine.
科学的研究の応用
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been found to have various applications in scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of biologically active compounds. 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has also been studied for its potential use as a drug delivery agent due to its ability to form stable complexes with metal ions.
特性
IUPAC Name |
3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(6-11)4-9-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQBWQGPSQCYIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2375429.png)
![N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2375430.png)


![6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2375434.png)
![N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2375435.png)
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2375437.png)
![Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2375438.png)
![4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2375439.png)


